molecular formula C22H21F3N2O2 B2862036 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 444151-02-4

9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B2862036
CAS No.: 444151-02-4
M. Wt: 402.417
InChI Key: VKJRRUFBVMMRHE-UHFFFAOYSA-N
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Description

9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound that features a trifluoromethoxy group, a benzodiazepine core, and a dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Dimethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

    Substitution: The trifluoromethoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles or electrophiles, depending on the desired transformation

Major Products

The major products of these reactions will depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding. The trifluoromethoxy group is known to enhance the biological activity of many compounds.

Medicine

In medicine, this compound or its derivatives could be investigated for their potential therapeutic effects. Benzodiazepines are well-known for their sedative and anxiolytic properties, and modifications to their structure can lead to new drug candidates.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the benzodiazepine core may interact with central nervous system receptors.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Fluorobenzodiazepines: Compounds with similar structures but different substituents, such as fluorine atoms instead of trifluoromethoxy groups.

Uniqueness

The uniqueness of 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one lies in its trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to other benzodiazepines. This modification can enhance its stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O2/c1-21(2)11-17-19(18(28)12-21)20(27-16-6-4-3-5-15(16)26-17)13-7-9-14(10-8-13)29-22(23,24)25/h3-10,20,26-27H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJRRUFBVMMRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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